O-Allylhydroxylamine hydrochloride

Catalog No.
S675017
CAS No.
38945-21-0
M.F
C3H8ClNO
M. Wt
109.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Allylhydroxylamine hydrochloride

CAS Number

38945-21-0

Product Name

O-Allylhydroxylamine hydrochloride

IUPAC Name

O-prop-2-enylhydroxylamine;hydrochloride

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

InChI

InChI=1S/C3H7NO.ClH/c1-2-3-5-4;/h2H,1,3-4H2;1H

InChI Key

XIQUJVRFXPBMHS-UHFFFAOYSA-N

SMILES

C=CCON.Cl

Canonical SMILES

C=CCON.Cl

The exact mass of the compound O-Allylhydroxylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-Allylhydroxylamine hydrochloride (CAS: 38945-21-0) is a highly reactive, stable amine salt utilized primarily for the synthesis of O-allyl oximes from aldehydes and ketones. In industrial and academic procurement, it is selected as an essential building block for orthogonal protecting group strategies, late-stage functionalization, and medicinal chemistry library generation. Unlike standard hydroxylamine, which yields unsubstituted oximes prone to unwanted hydrogen bonding and Beckmann rearrangements, the O-allyl derivative provides a stable, lipophilic 'capped' oxime. The hydrochloride salt form ensures a long shelf-life and precise stoichiometric handling, making it a critical reagent for reproducible scale-up in complex active pharmaceutical ingredient (API) synthesis .

Substituting O-Allylhydroxylamine hydrochloride with closely related analogs introduces severe process and performance liabilities. Attempting to use the free base form of O-allylhydroxylamine results in handling failures, as it is a volatile liquid prone to rapid degradation and evaporative loss, destroying stoichiometric precision. Substituting with O-benzylhydroxylamine hydrochloride creates downstream deprotection bottlenecks; removing an O-benzyl group requires harsh hydrogenation (e.g., Pd/C under H2 pressure) that routinely reduces other critical double or triple bonds within the target molecule. Conversely, smaller substitutes like O-methylhydroxylamine lack a reactive terminal alkene, completely eliminating the possibility of downstream diversification via cross-metathesis or thiol-ene click chemistry [1].

Solid-State Stability and Stoichiometric Precision vs. Volatile Free Base

For reproducible scale-up, the physical state of the reagent is critical. O-Allylhydroxylamine hydrochloride is a stable, weighable solid that decomposes at ~170 °C, whereas the free base is a volatile liquid with a boiling point of 98-99 °C[REFS-1, REFS-2]. The volatility of the free base leads to evaporative losses during storage and transfer, causing significant deviations in molar equivalents during oxime ligation.

Evidence DimensionPhysical state and thermal stability
Target Compound DataStable solid (mp ~170 °C, dec.)
Comparator Or BaselineFree base (volatile liquid, bp 98-99 °C)
Quantified DifferenceEliminates evaporative loss; enables exact molar dosing for high-yield ligations.
ConditionsStandard laboratory storage and reaction setup

Procuring the HCl salt prevents degradation and stoichiometric errors inherent to handling volatile liquid free bases, ensuring batch-to-batch reproducibility.

Orthogonal Deprotection in Complex API Synthesis vs. O-Benzyl Analogs

In complex syntheses, O-allyl oximes offer superior chemoselectivity during deprotection compared to O-benzyl oximes. O-allyl groups can be cleaved under mild, neutral conditions using catalytic palladium (e.g., 1 mol% Pd(PPh3)4 with a scavenger like NDMBA), yielding the free oxime in high yields (up to 95%) without affecting internal alkenes or acid-sensitive groups [REFS-3, REFS-4]. In contrast, O-benzyl deprotection requires harsh hydrogenation that non-selectively reduces other unsaturated bonds.

Evidence DimensionDeprotection conditions and functional group tolerance
Target Compound DataCleaved via mild Pd(0) catalysis (e.g., 1 mol% Pd(PPh3)4)
Comparator Or BaselineO-Benzyl oximes (require Pd/C and H2 pressure)
Quantified Difference100% preservation of internal alkenes/alkynes during deprotection.
ConditionsLate-stage deprotection in highly functionalized natural product or API synthesis

Buyers synthesizing highly functionalized molecules must select the O-allyl handle to avoid unwanted reduction of double bonds during late-stage deprotection.

Optimal Steric Profile for Enhanced Bioactivity in SAR Libraries

When optimizing the pharmacokinetic and binding profiles of drug candidates, the O-allyl group often provides a superior steric and lipophilic balance compared to unsubstituted or bulkier analogs. In a study of Clofazimine derivatives against Neisseria species, the O-allyl oxime derivative demonstrated an MIC of 0.94 µM, representing a 2-4 fold improvement in activity relative to the unsubstituted oxime (MIC ~1.88-3.76 µM). Furthermore, the corresponding O-benzyl oxime showed diminished activity, indicating an intolerance to the larger aromatic moiety [1].

Evidence DimensionIn vitro antimicrobial potency (MIC)
Target Compound DataO-allyl oxime derivative (MIC = 0.94 µM)
Comparator Or BaselineUnsubstituted oxime (MIC ~1.88-3.76 µM) and O-benzyl oxime (diminished activity)
Quantified Difference2-4 fold improvement in MIC over baseline, avoiding the steric penalty of benzyl groups.
ConditionsIn vitro antimicrobial assay against Neisseria species

Demonstrates that the O-allyl group offers an ideal balance of lipophilicity and size, making it a superior choice over bulky benzyl groups in SAR library design.

Orthogonal Protecting Group Strategies in Complex API Synthesis

O-Allylhydroxylamine hydrochloride is the reagent of choice for protecting ketones and aldehydes when subsequent synthetic steps involve the hydrogenation of other moieties. Because the resulting O-allyl oxime can be cleaved under mild Pd(0) catalysis rather than harsh hydrogenation, it prevents the accidental reduction of critical structural double bonds [1].

Medicinal Chemistry SAR Optimization

In drug discovery, replacing unstable unsubstituted oximes or overly bulky O-benzyl oximes with O-allyl oximes is a proven strategy to improve lipophilicity and target binding. The allyl group provides a balanced steric profile that avoids the binding pocket clashes often seen with heavier aromatic derivatives, leading to measurable improvements in potency [2].

Late-Stage Diversification via Olefin Metathesis and Click Chemistry

Unlike O-methyl oximes which are chemically inert at the ether linkage, the terminal alkene of the O-allyl oxime serves as a highly reactive handle. This allows chemists to perform late-stage cross-metathesis or UV-initiated thiol-ene click chemistry, rapidly generating diverse chemical libraries from a single oxime-containing scaffold.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38945-21-0

Dates

Last modified: 08-15-2023

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